molecular formula C8H9N3 B578509 7-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260854-91-8

7-Methylimidazo[1,2-A]pyridin-2-amine

Cat. No.: B578509
CAS No.: 1260854-91-8
M. Wt: 147.181
InChI Key: IXGPQLYYJYEYSX-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic amine that has garnered significant attention in various fields of scientific research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylimidazo[1,2-A]pyridin-2-amine typically involves condensation reactions, multicomponent reactions, and oxidative coupling. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods involve the use of solid support catalysts such as aluminum oxide (Al2O3) and titanium tetrachloride (TiCl4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including 7-Methylimidazo[1,2-A]pyridin-2-amine, exhibit significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions. For instance, a study demonstrated that derivatives with specific substituents showed varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 65 µM against BChE .

Antiviral and Antibacterial Properties

Imidazo[1,2-a]pyridine compounds have been reported to possess antiviral and antibacterial properties. These activities are attributed to their ability to interfere with microbial metabolism or viral replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance these biological activities .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds from this class have shown promise in inhibiting inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Molecular Imaging Applications

Recent advancements have highlighted the utility of imidazo[1,2-a]pyridines in molecular imaging, particularly for visualizing amyloid plaques in the brain—an important marker in Alzheimer's disease diagnosis. The fluorescence properties of these compounds allow them to serve as imaging probes, enhancing the detection of amyloid deposits .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including condensation reactions with α-haloketones and 2-aminopyridines. The efficiency of these synthetic routes plays a crucial role in developing derivatives with enhanced pharmacological profiles .

Case Study: Alzheimer’s Disease

A notable case study focused on the efficacy of imidazo[1,2-a]pyridine derivatives in models of Alzheimer's disease demonstrated significant improvements in cognitive function correlated with AChE inhibition . This underscores the potential therapeutic role of these compounds.

Case Study: Antimicrobial Activity

Another case study examined the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria .

Summary Table of Applications

ApplicationDescriptionReferences
Anticholinesterase ActivityInhibition of AChE and BChE; potential treatment for Alzheimer's disease
Antiviral PropertiesInterference with viral replication mechanisms
Antibacterial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsInhibition of inflammatory pathways
Molecular ImagingUse as imaging probes for detecting amyloid plaques

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylimidazo[1,2-A]pyridin-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry .

Biological Activity

Overview

7-Methylimidazo[1,2-A]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in combating multidrug-resistant tuberculosis (MDR-TB) and its applications in cancer therapy. The following sections delve into its biological activities, mechanisms of action, structure-activity relationships, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of bacterial growth and modulation of various biochemical pathways.

Target of Action:

  • MDR-TB and XDR-TB: This compound has shown significant activity against both MDR-TB and extensively drug-resistant TB (XDR-TB) by interfering with the normal functioning of bacterial cells .

Mode of Action:

  • The compound disrupts critical processes in bacterial cells, leading to their inhibition. Its structural features allow it to interact with specific targets within the bacterial cell, effectively reducing their viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the imidazo[1,2-a]pyridine core can significantly alter its efficacy.

Compound Structural Differences Biological Activity
This compoundMethyl group at position 7Effective against MDR-TB
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideAdditional methyl groupKnown for anti-tuberculosis activity
Imidazo[1,2-a]pyrimidineDifferent heterocyclic structureSimilar biological activities

Research indicates that the presence of specific substituents at various positions on the imidazo[1,2-a]pyridine scaffold can enhance or diminish biological activity. For instance, removal or alteration of the methyl group at position 7 can lead to a significant decrease in activity against MDR-TB .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various strains of mycobacteria, including non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values indicate potent activity:

  • MIC against Mycobacterium tuberculosis: As low as 0.004 μM for certain derivatives .

Anticancer Properties

Recent investigations have also highlighted the potential anticancer effects of this compound. It has been tested on several cancer cell lines including PC-3 (prostate cancer) and MCF-7 (breast cancer), showing promising results with minimal toxicity to normal cells:

  • Cell Viability Assays: Most compounds exhibited non-toxicity towards normal cell lines while effectively reducing cancer cell viability .

Study on Tuberculosis Treatment

In a study focusing on the treatment of MDR-TB, this compound derivatives were synthesized and tested. The results indicated that specific modifications to the imidazo core significantly enhanced their potency against resistant strains:

  • Findings: Compounds with a methyl group at position 7 demonstrated superior activity compared to their analogs without this modification. This underscores the importance of structural optimization in drug development for tuberculosis treatment .

Cancer Immunotherapy Research

Another significant study explored the role of imidazo derivatives in enhancing immune responses in cancer therapy. The compound was shown to act as a selective inhibitor of ENPP1, which is involved in regulating immune pathways:

  • Results: The compound exhibited an IC50 value as low as 5.70 nM against ENPP1 and enhanced the expression of genes involved in immune response when combined with anti-PD-1 therapy in murine models .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGPQLYYJYEYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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